N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as TPCA-1 and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has shown significant potential in the development of fused azines with promising applications in pharmacology, particularly in the synthesis of compounds with potential antimicrobial and anticancer activities (Ibrahim & Behbehani, 2014). These findings suggest that derivatives of pyridazinone compounds, akin to the specified acetamide, could be explored for their antimicrobial properties.
Cardiotonic and Inotropic Activity
Research into dihydropyridazinone derivatives has uncovered compounds with potent positive inotropic effects, suggesting potential applications in the treatment of heart failure (Robertson et al., 1986). Such studies indicate that structurally similar compounds, including the specified acetamide, may have applications in developing new cardiotonic drugs.
Anti-Inflammatory and Analgesic Effects
Research on pyridyl-biphenylyl-acetamide derivatives, such as diphenpyramide, has demonstrated significant anti-inflammatory and analgesic properties, highlighting the therapeutic potential of acetamide derivatives in treating inflammation and pain (Caliari et al., 1977). This suggests that the acetamide could be researched for similar pharmacological effects.
Anticancer Drug Synthesis and Molecular Docking
A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has revealed its potential as an anticancer drug through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018). This highlights the possibility of utilizing similar acetamide compounds in the development of anticancer therapies.
Histamine H3 Receptor Antagonism
The discovery of pyridazin-3-one derivatives as selective histamine H3 receptor inverse agonists suggests potential applications in treating attentional and cognitive disorders (Hudkins et al., 2011). This indicates that related acetamide compounds could be explored for their effects on the central nervous system and cognitive enhancement.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-14-10-16(3)20(11-15(14)2)21-8-9-23(29)26(25-21)13-22(28)24-19-7-5-6-18(12-19)17(4)27/h5-12H,13H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAPKCNBRZXDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.